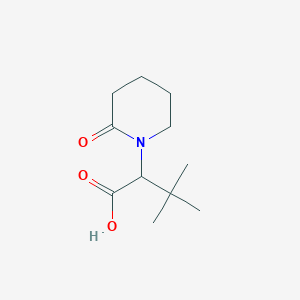
4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzothiazole moiety, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Chlorine and Trifluoromethyl Groups: The chlorination and trifluoromethylation of the benzene ring can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds containing benzothiazole and sulfonamide moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating infections, cancer, and other diseases.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the sulfonamide group can form hydrogen bonds, disrupting normal biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
- 3-(trifluoromethyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
- 4-chloro-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
The presence of both chlorine and trifluoromethyl groups in 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O2S2/c1-8-20-13-6-9(2-5-14(13)24-8)21-25(22,23)10-3-4-12(16)11(7-10)15(17,18)19/h2-7,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFEHSLZPIZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2951721.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2951722.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)


![3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2951732.png)
![2-(benzylsulfanyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2951733.png)


